Cas no 873-63-2 (3-Chlorobenzyl alcohol)

3-Chlorobenzyl alcohol structure
3-Chlorobenzyl alcohol structure
Produktname:3-Chlorobenzyl alcohol
CAS-Nr.:873-63-2
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00004632
CID:40129
PubChem ID:70117

3-Chlorobenzyl alcohol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Chlorobenzyl alcohol
    • (3-CHLOROPHENYL)METHANOL
    • m-Chlorobenzyl alcohol
    • Benzenemethanol, 3-chloro-
    • 3-chlorobenzylalcohol
    • ZSRDNPVYGSFUMD-UHFFFAOYSA-N
    • (3-chlorophenyl)methan-1-ol
    • m-chlorobenzylalcohol
    • 3-chlorobenyl alcohol
    • PubChem3626
    • 3-Chlorobenzenemethanol
    • 3-chloro-benzyl alcohol
    • (3-chlorophenyl)-methanol
    • (3-Chlorophenyl)methanol #
    • ASISCHEM V78210
    • KSC489M4B
    • RARECHEM AL BD 0056
    • 3-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, m-chloro- (6CI, 7CI, 8CI)
    • NS00039186
    • CHEBI:194665
    • InChI=1/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H
    • DTXSID70236273
    • 3-Chlorobenzyl alcohol, 98%
    • MFCD00004632
    • AKOS000249535
    • Z212055560
    • SCHEMBL94762
    • W-104030
    • CS-W018271
    • EN300-25627
    • EINECS 212-847-5
    • CPF4FF63L8
    • DB-013598
    • PS-5311
    • 873-63-2
    • MDL: MFCD00004632
    • Inchi: 1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
    • InChI-Schlüssel: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
    • Lächelt: ClC1C=C(CO)C=CC=1
    • BRN: 2041501

Berechnete Eigenschaften

  • Genaue Masse: 142.01900
  • Monoisotopenmasse: 142.018543
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 85
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 1.9
  • Topologische Polaroberfläche: 20.2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.211 g/mL at 25 °C(lit.)
  • Siedepunkt: 242°C(lit.)
  • Flammpunkt: Fahrenheit: >235.4° f
    Celsius: >113° c
  • Brechungsindex: n20/D 1.555(lit.)
  • PSA: 20.23000
  • LogP: 1.83230
  • Löslichkeit: Nicht bestimmt

3-Chlorobenzyl alcohol Sicherheitsinformationen

3-Chlorobenzyl alcohol Zolldaten

  • HS-CODE:29062900
  • Zolldaten:

    China Zollkodex:

    2906299090

    Übersicht:

    2906299090 Andere aromatische Alkohole. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2906299090 andere aromatische Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

3-Chlorobenzyl alcohol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-25627-2.5g
(3-chlorophenyl)methanol
873-63-2 95%
2.5g
$27.0 2024-06-19
eNovation Chemicals LLC
D552979-5g
3-Chlorobenzyl alcohol
873-63-2 97%
5g
$209 2023-09-02
TRC
C381393-500mg
3-Chlorobenzyl Alcohol
873-63-2
500mg
$ 80.00 2022-06-06
Enamine
EN300-25627-5.0g
(3-chlorophenyl)methanol
873-63-2 95%
5.0g
$29.0 2024-06-19
Enamine
EN300-25627-0.1g
(3-chlorophenyl)methanol
873-63-2 95%
0.1g
$19.0 2024-06-19
Enamine
EN300-25627-1g
(3-chlorophenyl)methanol
873-63-2 95%
1g
$26.0 2023-09-14
Enamine
EN300-25627-5g
(3-chlorophenyl)methanol
873-63-2 95%
5g
$29.0 2023-09-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014003-5g
3-Chlorobenzyl alcohol
873-63-2 97%
5g
¥34 2024-05-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD40960-500g
3-Chlorobenzyl alcohol
873-63-2 98%
500g
¥668.0 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-231628-5 g
3-Chlorobenzyl alcohol,
873-63-2
5g
¥271.00 2023-07-11

3-Chlorobenzyl alcohol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride Solvents: Ethanol ;  24 h, 20 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C
Referenz
CeCl3-catalyzed reduction of methyl esters of carboxylic acids to corresponding alcohols with sodium borohydride
Xu, Yinan; et al, Synthetic Communications, 2010, 40(22), 3423-3429

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: p-Cymene monooxygenase Solvents: Ethanol
Referenz
Biotransformations catalyzed by cloned p-cymene monooxygenase from Pseudomonas putida F1
Nishio, Toshiyuki; et al, Applied Microbiology and Biotechnology, 2001, 55(3), 321-325

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Referenz
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  480 min, rt
Referenz
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Referenz
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Benzaldehyde ,  Water Catalysts: Samarium iodide (SmI2) ,  Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Methanol ,  Tetrahydrofuran
Referenz
Novel and facile selective reduction of carboxylic acids with a samarium diiodide-lanthanide triflate-methanol-base system
Kamochi, Yasuko; et al, Tetrahedron Letters, 2000, 41(3), 341-344

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Chlorotrityl chloride (polystyrene crosslinked divinylbenzene beads bound) Solvents: Dichloromethane ;  60 min, 25 - 30 °C
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ;  60 - 65 °C; 20 min, 60 - 65 °C
Referenz
Reduction of aliphatic, aromatic and heteroaromatic carboxylic acid derivatives to alcohol promoted by trityl resin under presence of copper sulphate and sodium borohydride catalytic system
Kalola, Anirudhdha G.; et al, Heterocyclic Letters, 2022, 12(1), 87-99

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Referenz
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Referenz
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: Tetrahydrofuran ;  36 h, 14 atm, 110 °C
Referenz
Selective hydrogenation of primary amides and cyclic dipeptides under Ru-catalysis
Subaramanian, Murugan; et al, Chemical Communications (Cambridge, 2020, 56(82), 12411-12414

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol
Referenz
Nickel boride mediated cleavage of 1,3-oxathiolanes: a convenient approach to deprotection and reduction
Khurana, Jitender M.; et al, Monatshefte fuer Chemie, 2016, 147(6), 1113-1116

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referenz
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Ceric ammonium nitrate Catalysts: Silver carbonate ,  4,4′-Dimethyl [2,2′-bipyridine]-4,4′-dicarboxylate Solvents: Acetonitrile ,  Chlorobenzene ,  Water ;  12 h, 55 °C
1.2 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Referenz
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
Referenz
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; et al, Scientific Reports, 2022, 12(1),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ;  12 h, 82 °C
Referenz
Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts
Sathishkumar, Pushpanathan N.; et al, Journal of Organometallic Chemistry, 2018, 876, 57-65

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: 2914898-10-3 Solvents: Hexane ,  1,4-Dioxane ;  5 min, rt
1.2 Reagents: Hydrogen ,  Lithium tert-butoxide ;  24 h, 10 bar, 110 °C; 110 °C → rt
1.3 Reagents: Trifluoroacetic acid ;  rt
Referenz
A triphos-modified tungsten piano-stool complex for the homogeneous (conjugate) hydrogenation of ketones and esters
Vielhaber, Thomas; et al, Journal of Catalysis, 2022, 416, 352-363

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ;  20 h, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  32 min, 90 °C
Referenz
A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions
Rojo, Maria Victoria; et al, Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Anisole ;  80 °C
1.2 Reagents: Water
Referenz
Selective reduction of carboxylic esters enabled by a coaxial double-tube continuous-flow reactor with on-the-fly H2 degassing
Wu, Jiale; et al, Reaction Chemistry & Engineering, 2023, 8(6), 1414-1426

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Poly(sulfonylimino-1,2-ethanediyliminosulfonyl-2,7-naphthalenediyl) Solvents: Water ;  15 min, rt
Referenz
Synthesis, Characterization and Application of Poly(N,N'-dibromo-Nethylnaphthyl- 2,7-disulfonamide) as an Efficient Catalyst for the Acetylation and Deacetylation Reactions
Khazaei, Ardeshir; et al, Letters in Organic Chemistry, 2014, 11(3), 159-167

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Triphenylphosphine ,  Rhodium trichloride Solvents: Tetrahydrofuran ;  rt → 150 °C; 12 h, 150 °C
Referenz
Experimental and density functional theory studies on hydroxymethylation of phenylboronic acids with paraformaldehyde over a Rh-PPh3 catalyst
Wang, Kuan ; et al, Applied Organometallic Chemistry, 2021, 35(2),

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water
Referenz
Improved procedure for the reduction of esters to alcohols by sodium borohydride
Bianco, A.; et al, Synthetic Communications, 1988, 18(15), 1765-71

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium carbonate ,  Copper oxide (CuO) ,  Silica Solvents: Ethanol ;  1 h, 1.4 MPa, 120 °C
Referenz
Potassium Carbonate (K2CO3)-Assisted Copper-Catalyzed Liquid-Phase Hydrogenation of Furfural: Striking Promotion Synergy Enables a Superior High Furfuryl Alcohol Yield at Mild Reaction Conditions
Zhang, Zhaoxia; et al, Industrial & Engineering Chemistry Research, 2022, 61(45), 16643-16652

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc borohydride Solvents: Diethyl ether
Referenz
Efficient reduction of acyl chlorides with zinc borohydride-N,N,N',N'-tetramethylethylenediamine
Kotsuki, Hiyoshizo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(7), 2684-6

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc borohydride Solvents: Diethyl ether ,  Tetrahydrofuran
Referenz
Efficient reduction of acyl chlorides with zinc borohydride-N,N,N',N'-tetramethylethylenediamine
Kotsuki, Hiyoshizo; et al, Tetrahedron Letters, 1986, 27(35), 4213-14

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Methanol Catalysts: Sodium hydroxide Solvents: Water ;  2 h, 7 atm, 240 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Base-catalyzed direct transformation of benzylamines into benzyl alcohols
Kanbara, Yutaka; et al, Synlett, 2012, 23(5), 706-710

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Zinc borohydride Solvents: Diethyl ether
Referenz
Facile reduction of benzenethiol esters under mild conditions with zinc borohydride
Kotsuki, Hiyoshizo; et al, Chemistry Letters, 1986, (6), 1003-4

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
The photosolvolysis of N-arylmethyladenines. Photoremovable N-arylmethyl protective groups for N-containing compounds
Er-Rhaimini, A.; et al, Tetrahedron Letters, 1990, 31(40), 5757-60

3-Chlorobenzyl alcohol Raw materials

3-Chlorobenzyl alcohol Preparation Products

3-Chlorobenzyl alcohol Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:873-63-2)3-Chlorobenzyl alcohol
Bestellnummer:1668728
Bestandsstatus:in Stock
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Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
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